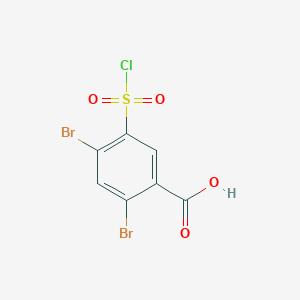

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2,4-dibromo-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYPWHNQYGXWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Benzoic Acid Derivatives

- Starting Material: Benzoic acid or substituted benzoic acids such as 5-bromobenzoic acid or 2-bromo-5-chlorosulfonylbenzoic acid analogues.

- Reagents: Bromine or bromine sources (e.g., N-bromosuccinimide) in the presence of catalysts or solvents that promote selective bromination.

- Conditions: Low to moderate temperatures to avoid over-bromination, often in solvents like acetic acid or chloroform.

- Outcome: Introduction of bromine atoms at the 2 and 4 positions relative to the carboxyl group.

Sulfonation with Chlorosulfonic Acid

- Reagents: Chlorosulfonic acid (ClSO3H) is used to introduce the chlorosulfonyl (-SO2Cl) group onto the aromatic ring.

- Catalysts: Sometimes catalysts like sodium sulfate or sulfuric acid are employed to enhance sulfonation efficiency.

- Procedure: The aromatic substrate is treated with chlorosulfonic acid under controlled temperature (often 100–150 °C) and stirring.

- Workup: The reaction mixture is cooled, quenched with ice or water under controlled temperature to avoid decomposition, and the product is isolated by filtration or crystallization.

Combined Bromination and Sulfonation Approaches

Some processes involve first sulfonating the benzoic acid derivative and then performing bromination, or vice versa, depending on the reactivity and desired regioselectivity.

A representative industrial method based on patent CN104672114A (2013) describes:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Sulfonation | 2,4-dichlorobenzoic acid reacted with chlorosulfonic acid in presence of sodium sulfate catalyst | Heat to 145 °C, add chlorosulfonic acid dropwise, react for 5 hours | N-Methyl pyrrolidone solvent used for dissolution |

| 2. Isolation | Reaction mixture cooled to room temperature, centrifuged to separate intermediate | Temperature controlled below 2 °C during quenching | Intermediate: 2,4-dichloro-5-chlorosulfonylbenzoic acid |

| 3. Ammonification | Intermediate treated with ammoniacal liquor at 0–5 °C for 2 hours | Cryogenic cooling applied | Converts sulfonyl chloride to sulfonamide derivative |

| 4. Acidification | pH adjusted to 1–2 with hydrochloric acid at ≤10 °C | Controls product precipitation | |

| 5. Washing | Product washed until filtrate pH 4–5 | Centrifugation applied | Removes impurities |

| 6. Refining | Crude product recrystallized from alcohol at 75 °C with decolorizing activated carbon | 1.5 hours decolorizing, hot filtration | Yields purified sulfonamide benzoic acid |

Though this example focuses on the sulfonamide derivative, the initial sulfonation step producing the chlorosulfonyl intermediate is directly relevant to the preparation of 2,4-dibromo-5-(chlorosulfonyl)benzoic acid by substituting chlorine with bromine in the starting material or during bromination steps.

- Temperature Control: Maintaining reaction temperatures below 150 °C during sulfonation prevents decomposition and side reactions.

- Catalyst Use: Sodium sulfate and sulfuric acid catalysts improve sulfonation efficiency and selectivity.

- Solvent Choice: Polar aprotic solvents like N-Methyl pyrrolidone facilitate dissolution and reaction homogeneity.

- Quenching Method: Slow addition into ice-water at low temperature (<2 °C) preserves product integrity.

- Purification: Recrystallization from alcohol with activated carbon decolorization enhances purity (>99%).

- Yield: Industrial processes report yields around 70% for analogous sulfonyl benzoic acids, with high melting points indicating purity (e.g., 232–234 °C).

| Step | Reagents/Conditions | Purpose | Key Parameters | Outcome |

|---|---|---|---|---|

| Bromination | Bromine, solvent (acetic acid), temperature control | Introduce bromine atoms at 2,4-positions | Temp: 0–50 °C, time: 1–4 h | 2,4-dibromo benzoic acid intermediate |

| Sulfonation | Chlorosulfonic acid, catalyst (Na2SO4), NMP solvent | Install chlorosulfonyl group at position 5 | Temp: 120–145 °C, time: 4–6 h | This compound |

| Quenching | Ice-water bath, controlled pH | Stop reaction, precipitate product | Temp < 2 °C, pH control | Solid product isolation |

| Purification | Recrystallization from alcohol, activated carbon | Remove impurities, improve purity | Temp: 70–80 °C, time: 1.5 h | High purity final product |

The preparation of this compound relies on a sequence of carefully controlled bromination and sulfonation reactions. Industrially viable methods emphasize temperature control, catalyst use, and solvent choice to maximize yield and purity. The chlorosulfonyl group installation via chlorosulfonic acid sulfonation is a key step, often performed on halogenated benzoic acid derivatives. Subsequent purification steps ensure high-quality product suitable for further chemical transformations.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, reduced sulfonyl derivatives, and oxidized carboxylate compounds .

Aplicaciones Científicas De Investigación

Reaction Types

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid can participate in various chemical reactions, including:

- Substitution Reactions : Bromine can be replaced by other functional groups.

- Reduction Reactions : The sulfonyl group can be reduced to sulfide or thiol.

- Oxidation Reactions : The benzoic acid moiety can be oxidized to form carboxylate derivatives.

Chemistry

In organic chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions makes it valuable for creating diverse chemical compounds.

Biology

This compound has been employed in biological studies, particularly in enzyme inhibition and protein modification. The interaction of its functional groups with proteins allows researchers to investigate mechanisms of enzyme action and inhibition.

Medicine

Research into the pharmaceutical potential of this compound includes its role in drug development. Its unique structure may provide leads for designing new therapeutic agents, particularly in targeting specific enzymes involved in disease pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of tailored products for specific industrial needs.

Enzyme Inhibition Studies

Recent studies have focused on the compound's potential as an inhibitor of carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in various tumors. Compounds designed based on similar structures have shown promise as anticancer agents due to their selective binding properties .

Organic Synthesis Applications

In synthetic chemistry, variations of this compound have been used to explore regioselectivity in nucleophilic aromatic substitutions. These studies help refine synthetic methodologies and improve yields of desired products .

Summary Table: Applications of this compound

| Field | Application | Notes |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Valuable for creating complex molecules |

| Biology | Enzyme inhibition studies | Investigated for interactions with proteins |

| Medicine | Drug development | Potential leads for new therapeutic agents |

| Industry | Production of specialty chemicals | Tailored products for specific industrial needs |

Mecanismo De Acción

The mechanism of action of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atoms and sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzoic acid moiety can also participate in hydrogen bonding and electrostatic interactions with biological molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in halogen substitution (Cl vs. Br) and the position/reactivity of the sulfonyl group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Pharmacological and Industrial Relevance

- Brominated Analogs : The bromine in this compound may enhance stability in harsh reaction conditions, making it suitable for high-temperature syntheses .

- Chlorinated Analogs : Widely used in diuretics (e.g., furosemide) due to efficient sulfamoylation and cost-effective production .

- Hydroxyl-Containing Derivatives: 5-(Chlorosulfonyl)-2-hydroxybenzoic acid is employed in prodrugs (e.g., NO-aspirin) due to its dual functional groups enabling sequential modifications .

Research Findings and Trends

- Synthetic Optimization : The synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid achieves a 79.3% yield under optimized conditions (130–140°C, 3.5 h), suggesting that brominated analogs may require higher temperatures or longer reaction times due to bromine’s steric effects .

- Drug Design : Sulfamoyl derivatives (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid) exhibit improved solubility and target binding compared to chlorosulfonyl precursors, critical for renal-targeted therapies .

- Emerging Applications : Brominated sulfonyl chlorides are gaining attention in polymer and material science for their enhanced thermal stability .

Actividad Biológica

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with two bromine atoms and a chlorosulfonyl group, which enhances its electrophilic character. This unique structure is crucial for its biological activity, particularly as an inhibitor of specific enzymes.

Inhibition of Carbonic Anhydrase

Research indicates that this compound exhibits potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition could be leveraged in cancer therapy due to CA IX's role in tumor growth and survival. The compound's selectivity for CA IX suggests potential for targeted cancer treatments, as demonstrated in kinetic assays measuring binding affinity and inhibition constants .

The mechanism by which this compound exerts its biological effects primarily involves:

- Electrophilic Interactions : The chlorosulfonyl group facilitates electrophilic substitution reactions, enhancing the compound's reactivity with biological targets.

- Enzyme Inhibition : The compound's ability to bind to the active site of carbonic anhydrase isoforms disrupts their catalytic function, leading to decreased enzyme activity and subsequent physiological effects.

Case Studies

- Kinetic Assays : Studies conducted to evaluate the binding affinity of this compound against CA IX revealed a significant inhibition constant (IC50), indicating strong potential as a therapeutic agent .

- In Vivo Studies : Although direct studies on this compound are scarce, related compounds have demonstrated hypolipemic effects in animal models. For example, sulfamoyl derivatives similar in structure have been tested for their ability to lower blood lipid levels in rats . These findings suggest that this compound may share similar metabolic impacts.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-chlorosulfonylbenzoic acid | Contains bromine and chlorosulfonyl | Intermediate in synthesizing sulfamoyl derivatives |

| 2-Chloro-5-sulfamoylbenzoic acid | Chlorine instead of bromine | Exhibits different biological activity patterns |

| 4-Bromo-2-chloro-5-chlorosulfonylbenzoic acid | Similar sulfonyl group | Distinct reactivity due to position of substituents |

The comparative analysis highlights the unique properties of this compound that may enhance its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,4-dibromo-5-(chlorosulfonyl)benzoic acid, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves sequential halogenation and sulfonation of benzoic acid derivatives. For example, bromination can be performed using Br₂ in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C), followed by chlorosulfonation with ClSO₃H at 0–5°C to avoid over-sulfonation. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Br₂ for selective di-substitution) .

- Data Reference : Yields for analogous bromo-chlorosulfonyl compounds range from 65% to 89% under reflux conditions with DMSO or aqueous bases .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- NMR (¹H/¹³C in CDCl₃ or DMSO-d₆) to confirm bromine and sulfonyl group positions.

- Mass spectrometry (ESI⁻ mode) for molecular ion verification (e.g., [M-H]⁻ at m/z 370–375) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodology :

- Solubility : Limited in water; dissolves in DMSO, ethanol, or dichloromethane.

- Storage : Store at -20°C under argon to prevent hydrolysis of the chlorosulfonyl group. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for bromo-sulfonyl benzoic acid derivatives?

- Analysis : Yield variability (e.g., 65% vs. 89% in analogous syntheses) often stems from:

- Reaction time : Extended reflux (18–24 hours vs. 5–7 hours) may improve conversion but risk decomposition.

- Catalyst use : Adding DMF (0.1–0.5 mol%) in chlorosulfonation steps enhances reactivity .

- Workup protocols : Acidification (HCl) during precipitation improves crystallinity and purity .

Q. What strategies are effective for functionalizing the chlorosulfonyl group in this compound for drug discovery?

- Methodology : The chlorosulfonyl group (-SO₂Cl) is highly reactive. Key approaches include:

- Nucleophilic substitution : React with amines (e.g., anilines) in dichloromethane with Na₂CO₃ to form sulfonamides.

- Reduction : Use Na₂SO₃ in aqueous base to convert -SO₂Cl to -SO₂Na, enabling further alkylation .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd catalysis) to introduce biaryl motifs .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodology :

- Docking studies : Use AutoDock Vina to predict binding affinity of sulfonamide derivatives to target proteins (e.g., carbonic anhydrase).

- QSAR models : Correlate substituent electronic effects (Hammett σ values) with activity data to prioritize synthetic targets .

Contradictions and Troubleshooting

Q. Why do some synthetic routes produce undesired by-products like sulfonic acids or di-brominated isomers?

- Root Cause :

- Over-bromination : Excess Br₂ or elevated temperatures lead to tri-substituted products.

- Hydrolysis : Residual moisture converts -SO₂Cl to -SO₃H during workup.

- Mitigation :

- Use stoichiometric Br₂ (1.0–1.2 eq) at 0°C for controlled bromination.

- Employ anhydrous solvents and rapid filtration to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.